

# Chymopapain vs. Placebo for Herniated Lumbar Discs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **chymopapain** versus placebo in the treatment of herniated lumbar discs, based on data from clinical trials. The information is intended to support research, scientific understanding, and drug development efforts in the field of non-operative spine care.

## **Quantitative Data Summary**

The following tables summarize the key efficacy outcomes from randomized, double-blind, placebo-controlled clinical trials of **chymopapain** for the treatment of sciatica secondary to a herniated lumbar disc.

Table 1: Treatment Success Rates



| Study (Year)                   | Chymopapain<br>Success Rate              | Placebo Success<br>Rate                  | Follow-up Period |
|--------------------------------|------------------------------------------|------------------------------------------|------------------|
| Fraser (1982)                  | 73%                                      | 37%                                      | 6 Weeks          |
| Fraser (1982)                  | 80%                                      | 57%                                      | 6 Months         |
| Javid et al. (1983)[1]         | 73% (not requiring further intervention) | 42% (not requiring further intervention) | 6 Months         |
| Dabezies et al. (1988) [2]     | 71%                                      | 45%                                      | 6 Months         |
| Gogan & Fraser<br>(1992)[3]    | 80%                                      | 34%                                      | 10 Years         |
| Schwetschenau et al. (1976)[4] | 58%                                      | 49%                                      | 2 Months         |

Table 2: Treatment Failure and Subsequent Surgery Rates

| Study (Year)                | Chymopapain<br>Failure/Surgery<br>Rate | Placebo<br>Failure/Surgery<br>Rate | Follow-up Period |
|-----------------------------|----------------------------------------|------------------------------------|------------------|
| Javid et al. (1983)[1]      | 27% (15/55 failed)                     | 58% (31/53 failed)                 | 6 Months         |
| Gogan & Fraser<br>(1992)[3] | 20% required laminectomy               | 47% required laminectomy           | 10 Years         |

Table 3: Pain Relief

| Study (Year)     | Chymopapain<br>Outcome          | Placebo Outcome                 | Follow-up Period |
|------------------|---------------------------------|---------------------------------|------------------|
| Fraser (1982)[5] | 63% complete relief of sciatica | 27% complete relief of sciatica | Not Specified    |
| Fraser (1984)[6] | 57% free of pain                | 23% free of pain                | 2 Years          |



## **Experimental Protocols**

The methodologies of the key double-blind, randomized controlled trials assessing **chymopapain**'s efficacy share a common framework. Below is a synthesized, detailed experimental protocol representative of these studies.

- 1. Patient Population & Selection Criteria:
- Inclusion Criteria:
  - Adult patients with unilateral sciatica.[5]
  - Diagnosis of a herniated lumbar intervertebral disc confirmed by imaging (e.g., metrizamide myelography or MRI).[5][7]
  - Failure to respond to a course of conservative management (e.g., bed rest, analgesics, physical therapy) for at least 6 weeks.[5][7]
  - Clinical symptoms corresponding to the location of the herniation.
- Exclusion Criteria:
  - Previous spine surgery.[7]
  - Disc herniation at more than one level.[7]
  - Sequestered or extruded disc fragments.[7]
  - Cauda equina syndrome or a rapidly progressing neurological deficit.[7]
  - Spinal stenosis, spondylolisthesis, or other significant spinal pathologies.
- 2. Randomization and Blinding:
- Patients were randomly assigned to receive either an intradiscal injection of chymopapain or a placebo.[5][1]



• The studies were conducted in a double-blind manner, where neither the patient nor the treating physician knew the assigned treatment.[5][1][4] The treatment codes were only broken after the conclusion of the follow-up period or if a patient was deemed a treatment failure.[1]

#### 3. Intervention:

- **Chymopapain** Administration: A standardized dose of **chymopapain** (e.g., 4,000 units) was dissolved in a sterile solution and injected directly into the nucleus pulposus of the herniated disc under fluoroscopic guidance.[8]
- Placebo Administration: The placebo group received an intradiscal injection of an inert substance, most commonly normal saline solution, of an equivalent volume to the chymopapain injection.[5][6] In some studies, the placebo consisted of cysteine-edetateiothalamate.[2]

#### 4. Outcome Measures:

- Primary Outcome: The primary measure of success was often a composite endpoint, such
  as the patient and investigator agreeing that no further intervention (like surgery) was
  necessary.[1] Another primary outcome was the complete relief of sciatica.[5]
- Secondary Outcomes:
  - Patient's self-assessment of treatment success.[5]
  - Pain assessment using validated scales (e.g., Visual Analog Scale VAS).
  - Need for subsequent surgical intervention (e.g., laminectomy or discectomy).[3]
  - Assessment of neurological function.

#### 5. Follow-up:

Patients were followed for various durations, with common endpoints at 6 weeks, 6 months,
 2 years, and even 10 years to assess the long-term efficacy and durability of the treatment.
 [5][3][6]



## **Signaling Pathways and Mechanisms of Action**

**Chymopapain**'s therapeutic effect is primarily attributed to its enzymatic activity within the intervertebral disc. Additionally, an anti-inflammatory mechanism has been proposed.

1. Proteoglycan Depletion in the Nucleus Pulposus:

**Chymopapain** is a proteolytic enzyme that, when injected into the nucleus pulposus, selectively breaks down proteoglycans, the large molecules responsible for binding water and maintaining the disc's turgor and volume.[9][10] This enzymatic degradation leads to a reduction in the water-binding capacity of the nucleus pulposus, thereby decreasing intradiscal pressure and theoretically reducing the size of the herniation and relieving nerve root compression.[9][11]



Click to download full resolution via product page

Caption: Mechanism of **Chymopapain**-induced Proteoglycan Depletion.

2. Anti-inflammatory Pathway via Phospholipase A2 (PLA2) Inhibition:

In addition to its chemonucleolytic properties, **chymopapain** has been shown to possess antiinflammatory effects.[12] One proposed mechanism is the reduction of the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[12] PLA2 is responsible for the release of arachidonic acid from cell membranes, which is a precursor to proinflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2 activity, **chymopapain** may reduce the local inflammatory response contributing to sciatic pain.





Click to download full resolution via product page

Caption: Proposed Anti-inflammatory Mechanism of Chymopapain.

## **Experimental Workflow**

The following diagram illustrates the typical workflow of a double-blind, randomized controlled trial comparing **chymopapain** to a placebo.





Click to download full resolution via product page

Caption: Workflow of a Chymopapain vs. Placebo Clinical Trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of chymopapain (Chymodiactin) in herniated nucleus pulposus with sciatica. Results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of chymopapain (Discase) in the treatment of sciatica due to a herniated nucleus pulposus. Results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chymopapain. A 10-year, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind evaluation of intradiscal chymopapain for herniated lumbar discs. Early results PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymopapain for the treatment of intervertebral disc herniation. A preliminary report of a double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymopapain for the treatment of intervertebral disc herniation. The final report of a double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. British Association of Spine Surgeons Research [spinesurgeons.ac.uk]
- 8. A review of chymopapain for chemonucleolysis of lumbar disc herniation | Semantic Scholar [semanticscholar.org]
- 9. Mechanism of action of intradiscal chymopapain in the treatment of sciatica: a clinical, biochemical, and radiological study PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biochemistry of the action of chymopapain in relief of sciatica PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemonucleolysis for Lumbar Disc Herniation: History and Current State of the Technology PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chymopapain-induced reduction of proinflammatory phospholipase A2 activity and amelioration of neuropathic behavioral changes in an in vivo model of acute sciatica PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chymopapain vs. Placebo for Herniated Lumbar Discs: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15571010#assessing-the-efficacy-of-chymopapain-vs-placebo-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com